N-(3,4-dihydro-2H-1,5-benzodioxepin-7-ylmethyl)-2-[(5-methyl-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide
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Overview
Description
“N-[(3,4-DIHYDRO-2H-1,5-BENZODIOXEPIN-7-YL)METHYL]-2-[(5-METHYL-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]ACETAMIDE” is a complex organic compound that features a benzodioxepin ring, a triazole ring, and an acetamide group. Compounds with such structures are often studied for their potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-[(3,4-DIHYDRO-2H-1,5-BENZODIOXEPIN-7-YL)METHYL]-2-[(5-METHYL-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]ACETAMIDE” would likely involve multiple steps, including:
- Formation of the benzodioxepin ring.
- Synthesis of the triazole ring.
- Coupling of the two rings via a suitable linker.
- Introduction of the acetamide group.
Each step would require specific reagents and conditions, such as catalysts, solvents, and temperature control.
Industrial Production Methods
Industrial production would scale up the laboratory synthesis, optimizing for yield, purity, and cost-effectiveness. This might involve continuous flow reactors, automated synthesis, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
The compound can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms, potentially altering the functional groups.
Reduction: Removal of oxygen or addition of hydrogen, affecting the compound’s reactivity.
Substitution: Replacement of one functional group with another, modifying the compound’s properties.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, nucleophiles.
Major Products
The major products would depend on the specific reactions and conditions used, potentially leading to derivatives with altered biological activities.
Scientific Research Applications
Chemistry
The compound can be used as a building block for synthesizing more complex molecules, studying reaction mechanisms, and developing new synthetic methodologies.
Biology
In biological research, it might be investigated for its interactions with enzymes, receptors, or other biomolecules, providing insights into its potential therapeutic uses.
Medicine
Industry
In industry, the compound might be used in the development of new materials, agrochemicals, or other specialized products.
Mechanism of Action
The mechanism by which the compound exerts its effects would involve its interaction with specific molecular targets, such as enzymes or receptors. This interaction could modulate biological pathways, leading to therapeutic or other effects.
Comparison with Similar Compounds
Similar Compounds
N-[(3,4-DIHYDRO-2H-1,5-BENZODIOXEPIN-7-YL)METHYL]-2-[(5-METHYL-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]ACETAMIDE: can be compared with other compounds featuring benzodioxepin or triazole rings.
Unique Features: Its specific combination of functional groups and structural motifs might confer unique biological activities or chemical properties.
Properties
Molecular Formula |
C21H22N4O3S |
---|---|
Molecular Weight |
410.5 g/mol |
IUPAC Name |
N-(3,4-dihydro-2H-1,5-benzodioxepin-7-ylmethyl)-2-[(5-methyl-4-phenyl-1,2,4-triazol-3-yl)sulfanyl]acetamide |
InChI |
InChI=1S/C21H22N4O3S/c1-15-23-24-21(25(15)17-6-3-2-4-7-17)29-14-20(26)22-13-16-8-9-18-19(12-16)28-11-5-10-27-18/h2-4,6-9,12H,5,10-11,13-14H2,1H3,(H,22,26) |
InChI Key |
LVXPYOKQXKOPHS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=C(N1C2=CC=CC=C2)SCC(=O)NCC3=CC4=C(C=C3)OCCCO4 |
Origin of Product |
United States |
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